
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione: is a macrocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione can be synthesized through a multi-step process involving the reaction of appropriate diols and dithiols under controlled conditions. The synthesis typically involves the formation of intermediate compounds, which are then cyclized to form the desired macrocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反応の分析
Types of Reactions: 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione has several scientific research applications:
作用機序
The mechanism by which 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione exerts its effects involves the coordination of its oxygen and sulfur atoms to metal ions. This coordination forms stable complexes that can alter the electronic and structural properties of the metal ions. The molecular targets include various metal ions, and the pathways involved are primarily related to metal-ligand interactions .
類似化合物との比較
- 1,9-Dioxa-3,6-dithiacyclotridecane-10,12-dione
- 1,4-Dioxa-7,10-dithiacyclododecane
Comparison: 1,4-Dioxa-7,10-dithiacyclododecane-2,3-dione is unique due to its specific ring size and the positioning of oxygen and sulfur atoms, which influence its metal-binding properties. Compared to similar compounds, it may form more stable or selective complexes with certain metal ions, making it particularly valuable in specific applications .
特性
CAS番号 |
652969-26-1 |
|---|---|
分子式 |
C8H12O4S2 |
分子量 |
236.3 g/mol |
IUPAC名 |
1,4-dioxa-7,10-dithiacyclododecane-2,3-dione |
InChI |
InChI=1S/C8H12O4S2/c9-7-8(10)12-2-4-14-6-5-13-3-1-11-7/h1-6H2 |
InChIキー |
TVAZFVZMJWTXEP-UHFFFAOYSA-N |
正規SMILES |
C1CSCCSCCOC(=O)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


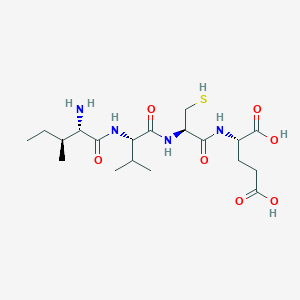
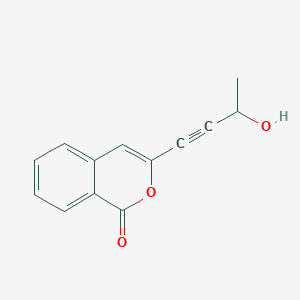
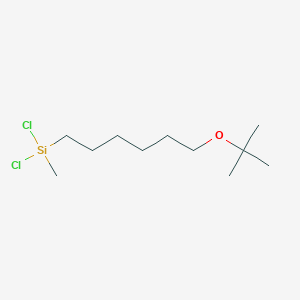
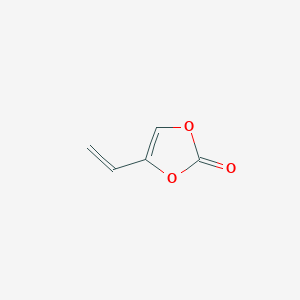
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)

![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)
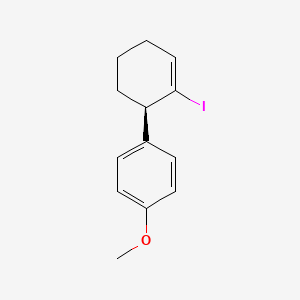
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)
![N-({2-[(4-Chlorophenyl)methylidene]hydrazinyl}methylidene)-N'-phenylthiourea](/img/structure/B12542011.png)
